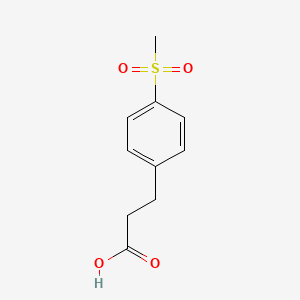

![molecular formula C11H14N2 B1301682 2-(Tert-butil)-1H-pirrolo[2,3-b]piridina CAS No. 86847-74-7](/img/structure/B1301682.png)

2-(Tert-butil)-1H-pirrolo[2,3-b]piridina

Descripción general

Descripción

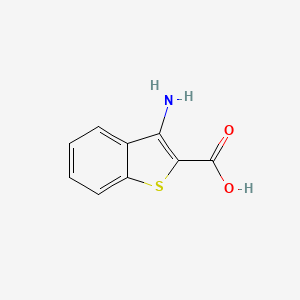

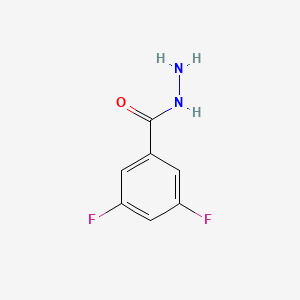

2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine, commonly referred to as 2-TBP, is a heterocyclic compound with a five-member ring structure. It is a non-aromatic, colorless solid that is soluble in organic solvents. 2-TBP has a wide range of applications in the fields of organic synthesis, pharmaceuticals, materials science, and catalysis. The compound has also been used in the synthesis of various biologically active molecules.

Aplicaciones Científicas De Investigación

Efectos antifúngicos

El compuesto se ha estudiado por sus efectos antifúngicos, particularmente contra Candida spp. En un estudio, se investigaron dos nuevas moléculas derivadas del imidazo[1,2-a]piridina por su potencia antimicrobiana contra un panel de patógenos bacterianos y fúngicos. Una de estas moléculas mostró una excelente actividad antifúngica contra patógenos fúngicos, incluidas varias especies de Candida multirresistentes .

Inhibición de la biosíntesis de ergosterol

Se ha encontrado que el compuesto inhibe la formación de ergosterol en las células de levadura. El ergosterol es un componente principal de las membranas celulares de los hongos, y su biosíntesis es un objetivo común para los medicamentos antifúngicos .

Actividades antiproliferativas

El compuesto ha sido evaluado por sus actividades antiproliferativas contra diferentes líneas celulares de cáncer, incluyendo L1210, CEM y HeLa .

Modulación del receptor GABA A

Las imidazopiridinas, que incluyen el compuesto en cuestión, son conocidas por ser moduladores alostéricos positivos del receptor GABA A . Esto significa que pueden aumentar el efecto del GABA, el principal neurotransmisor inhibitorio en el sistema nervioso central de los mamíferos, lo que podría tener implicaciones para el tratamiento de afecciones como la ansiedad, el insomnio y la epilepsia .

Inhibición de la bomba de protones

Se ha encontrado que algunas imidazopiridinas actúan como inhibidores de la bomba de protones . Estos fármacos reducen la producción de ácido en el estómago, lo que puede ser útil en el tratamiento de afecciones como la enfermedad de reflujo gastroesofágico (ERGE) y las úlceras de estómago .

Uso como ligandos para metales

Las 2,2'-bipiridinas, una clase de compuestos relacionada, se utilizan comúnmente como ligandos para metales . Sus formas protonadas, las sales de 2,2'-bipiridinio mono- o di-protonadas, también se utilizan como agente oxidante, agente fluorante y precursor de ligando para un catalizador de paladio .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . The presence of the pyridine ring could potentially allow for interactions with biological targets .

Biochemical Pathways

Similar compounds have been implicated in various biochemical pathways

Pharmacokinetics

The tert-butyl group could potentially influence the compound’s lipophilicity, which may affect its absorption and distribution .

Result of Action

Similar compounds have been shown to have various biological effects

Action Environment

The action of 2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and efficacy . Additionally, the presence of other molecules could influence the compound’s interactions with its targets .

Análisis Bioquímico

Biochemical Properties

2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the NF-kappaB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Additionally, it can modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, 2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the context. For instance, the compound has been found to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling and regulation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of 2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over time . For example, prolonged exposure to the compound may lead to changes in cell morphology and function, indicating potential long-term impacts on cellular health.

Dosage Effects in Animal Models

In animal models, the effects of 2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which oxidize the tert-butyl group and other functional groups on the molecule . This metabolism can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites in cells and tissues.

Transport and Distribution

The transport and distribution of 2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are influenced by its chemical properties. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s lipophilicity, due to the tert-butyl group, enhances its ability to cross lipid membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of 2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound may also undergo post-translational modifications that direct it to specific organelles, such as the mitochondria or endoplasmic reticulum, affecting its activity and function within these compartments.

Propiedades

IUPAC Name |

2-tert-butyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)9-7-8-5-4-6-12-10(8)13-9/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVOATWKIJYDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363318 | |

| Record name | 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86847-74-7 | |

| Record name | 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.